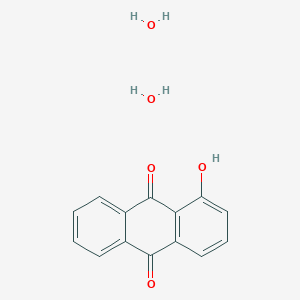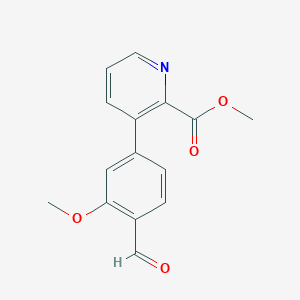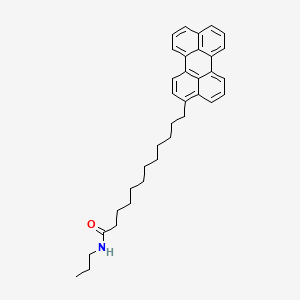
12-(Perylen-3-yl)-N-propyldodecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-(Perylen-3-yl)-N-propyldodecanamide is a complex organic compound that features a perylene moiety, which is known for its strong fluorescent properties. This compound is of significant interest in various scientific fields due to its unique structural and photophysical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-(Perylen-3-yl)-N-propyldodecanamide typically involves the coupling of a perylene derivative with a dodecanamide chain. The process often starts with the functionalization of perylene to introduce reactive groups, followed by a coupling reaction with N-propyldodecanamide under controlled conditions. Common reagents used in these reactions include catalysts like palladium or copper complexes, and solvents such as dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 12-(Perylen-3-yl)-N-propyldodecanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perylenequinone derivatives, while reduction could produce perylene dihydro derivatives .
Aplicaciones Científicas De Investigación
12-(Perylen-3-yl)-N-propyldodecanamide has diverse applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong luminescence properties.
Biology: Employed in bioimaging to track cellular processes and interactions.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.
Mecanismo De Acción
The mechanism by which 12-(Perylen-3-yl)-N-propyldodecanamide exerts its effects is primarily through its interaction with light. The perylene moiety absorbs light and enters an excited state, which can then transfer energy to other molecules or generate reactive oxygen species (ROS) in the case of photodynamic therapy. The molecular targets and pathways involved include cellular membranes and proteins that interact with the excited state of the compound .
Comparación Con Compuestos Similares
5-(Perylen-3-yl)ethynyl-arabino-uridine (aUY11): Known for its antiviral properties and ability to inhibit viral fusion.
Perylene diimides (PDI): Widely used in organic electronics and photovoltaics due to their excellent electron-accepting properties.
Uniqueness: 12-(Perylen-3-yl)-N-propyldodecanamide stands out due to its unique combination of a perylene moiety with a long alkyl chain, which enhances its solubility and interaction with biological membranes. This makes it particularly useful in applications requiring both strong fluorescence and amphiphilicity .
Propiedades
Número CAS |
847484-80-4 |
|---|---|
Fórmula molecular |
C35H41NO |
Peso molecular |
491.7 g/mol |
Nombre IUPAC |
12-perylen-3-yl-N-propyldodecanamide |
InChI |
InChI=1S/C35H41NO/c1-2-25-36-33(37)22-11-9-7-5-3-4-6-8-10-15-26-23-24-32-30-20-13-17-27-16-12-19-29(34(27)30)31-21-14-18-28(26)35(31)32/h12-14,16-21,23-24H,2-11,15,22,25H2,1H3,(H,36,37) |
Clave InChI |
QDHSCJUOHGGLHU-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)CCCCCCCCCCCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[5-(3-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14182244.png)
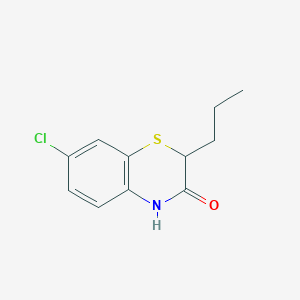
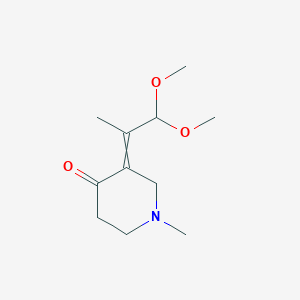
![(Thiophen-2-yl)[2-(thiophen-3-yl)phenyl]methanone](/img/structure/B14182263.png)
![Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane](/img/structure/B14182271.png)
![2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole](/img/structure/B14182279.png)
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1-(prop-2-en-1-yl)-1H-indole](/img/structure/B14182281.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-dichlorophenyl)butanamide](/img/structure/B14182285.png)
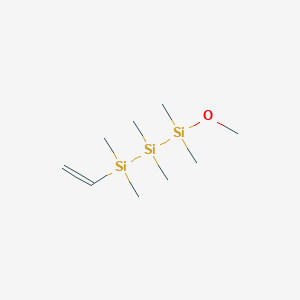

![4-(4-Methylphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14182299.png)
